2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile
Description
2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile is a nitrile-containing compound featuring a phthalimide (1,3-dioxoisoindoline) core linked via an oxygen atom to an acetonitrile group. This structure combines the electron-withdrawing properties of the phthalimide moiety with the reactivity of the nitrile group, making it a versatile intermediate in organic synthesis and drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBJYVTZIYROMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile typically involves the reaction of phthalimide with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Phthalimide+ChloroacetonitrileK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The nitrile group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or sodium ethoxide in alcohol solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic substitution: Substituted phthalimides.
Hydrolysis: Phthalimidoacetic acid.
Reduction: Phthalimidoethylamine.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile is with a molecular weight of approximately 186.17 g/mol. The compound features an isoindoline moiety, which is significant for its biological interactions and synthetic utility.
Medicinal Chemistry
The compound has been investigated for its pharmacological potential. Its structure allows it to act as a pharmacophore in drug design, particularly targeting various biological pathways:
- Anticancer Activity : Research indicates that derivatives of isoindoline compounds exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Studies have shown that modifications to the isoindoline structure can enhance potency against these cell lines .
- Antimicrobial Properties : Compounds containing isoindoline structures have been evaluated for their antimicrobial activity. The presence of the dioxo group contributes to the interaction with bacterial enzymes, potentially leading to effective antimicrobial agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds due to its reactive functional groups. The ability to undergo various chemical transformations makes it valuable in developing new materials and pharmaceuticals .
- Key Intermediate in Synthesis : The compound has been reported as a key intermediate in the synthesis of tetrazolic derivatives, which are known for their applications in pharmaceuticals, including antihypertensive and antiallergic agents .
Material Science
The unique structural features of this compound make it a candidate for developing novel materials:
- Polymeric Materials : Its ability to form stable bonds can be exploited in creating polymers with specific mechanical and thermal properties. Research into polymeric applications is ongoing, focusing on enhancing material performance through the incorporation of isoindoline derivatives .
Case Study 1: Cytotoxic Activity Evaluation
In a study evaluating the cytotoxic activity of various isoindoline derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, particularly at higher concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Synthesis of Tetrazolic Derivatives
A research project focused on synthesizing tetrazolic derivatives utilized 2-(bromomethyl)isoindoline-1,3-dione as a precursor to create the target compound through nucleophilic substitution reactions. The yield was reported at 80%, demonstrating the efficiency of using this compound as an intermediate .
Mechanism of Action
The mechanism of action of 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The molecular pathways involved include the inhibition of specific enzymes that play a role in disease processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of isoindole- and indole-derived nitriles. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents/Modifications | Synthesis Method (Yield) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile (Target) | C₁₀H₆N₂O₃ | Phthalimide core + O-linked acetonitrile | Not explicitly described in evidence | Potential intermediate for bioactive molecules | [11], [15] |
| 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile | C₁₀H₆N₂O₂ | Phthalimide core + direct C-linked acetonitrile | Reaction of 2-(bromomethyl)isoindoline-1,3-dione | Intermediate for tetrazolic derivatives | [11] |
| 2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile | C₁₀H₈N₂O₂ | Hydroxylated indole core + acetonitrile | Natural product (found in brassicas) | Biological relevance (e.g., plant metabolites) | [14] |
| 2-(6-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetonitrile | C₁₀H₅BrN₂O₂ | Brominated indole core + acetonitrile | Alkylation/functionalization of indole | Halogenated intermediate for drug synthesis | [16] |
| 2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | C₁₀H₆N₂O₆ | Nitro-substituted phthalimide + acetic acid chain | Functionalization of phthalimide derivatives | Chelating agent or polymer precursor | [15] |
| 2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile (4a) | C₁₀H₈N₂O | Indole core + acetonitrile | Zn reduction of nitroethylindoles (72–82% yields) | Melatonin receptor binding studies | [2], [3], [4] |
Key Structural Differences
Linkage to Acetonitrile :
- The target compound has an ether linkage (O-linked), whereas analogs like 2-(1,3-dioxoisoindolin-2-yl)acetonitrile and indole-derived nitriles (e.g., 4a ) feature direct C–C bonds . The ether linkage may enhance solubility and alter electronic properties compared to direct linkages.
Core Heterocycle :
- Phthalimide (isoindole-1,3-dione) derivatives (e.g., [11], [15]) exhibit strong electron-withdrawing effects, while indole-based nitriles (e.g., 4a, 5g ) have electron-rich aromatic systems, influencing reactivity in nucleophilic or electrophilic reactions.
Substituent Effects: Bromo (e.g., 5j ), nitro (e.g., [15]), and methoxy groups (e.g., 5g ) modulate steric and electronic profiles.
Physicochemical Properties
- Melting Points : Indole-derived nitriles (e.g., 6bd–6bi ) exhibit melting points between 170–237°C, influenced by substituents. Nitro- or bromo-substituted phthalimides likely have higher melting points due to increased polarity .
- Solubility : The O-linked acetonitrile in the target compound may improve solubility in polar solvents compared to C-linked analogs.
Q & A
Basic: What are the recommended synthetic routes for 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling phthalimide derivatives with acetonitrile precursors. A common method is nucleophilic substitution, where a hydroxyl-containing isoindoline-1,3-dione reacts with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:
- Temperature control : 60–80°C to balance reaction rate and side-product formation.
- Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide improve yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
For reproducibility, monitor reaction progress via TLC or HPLC .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm the presence of the acetonitrile (–CN) proton at δ 3.5–4.0 ppm (¹H NMR) and the isoindole-dione carbonyls at ~170 ppm (¹³C NMR) .
- XRD : Single-crystal X-ray diffraction resolves the spatial arrangement of the phthalimide and acetonitrile moieties, critical for confirming stereoelectronic properties .
- HRMS : Validate molecular weight (e.g., [M+Na]+ at m/z 255.08) .
Advanced: What strategies mitigate competing side reactions during synthesis, such as hydrolysis of the nitrile group?
Answer:
The nitrile group’s susceptibility to hydrolysis requires:
- Anhydrous conditions : Use dried solvents (e.g., DMF over molecular sieves) and inert atmospheres (N₂/Ar).
- Acid scavengers : Additives like 2,6-lutidine suppress protonation of intermediates.
- Low-temperature quenching : Terminate reactions at 0–5°C to minimize hydrolysis .
Contradictions in yield data (e.g., 45–72%) across studies suggest solvent polarity and base strength are critical variables to optimize .
Advanced: How does the electronic nature of the phthalimide moiety influence the compound’s reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing phthalimide group enhances electrophilicity at the acetonitrile carbon, facilitating nucleophilic attacks. For example:
- Cyanomethylation : Iron(II)-catalyzed oxidative coupling with indoles proceeds via radical intermediates, where the phthalimide stabilizes transition states through conjugation .
- Hydrogen bonding : The carbonyl groups act as hydrogen-bond acceptors, directing regioselectivity in heterocyclic substitutions (e.g., thiazole formation) .
Comparative studies with non-phthalimide analogs (e.g., benzimidazole derivatives) show reduced reactivity, confirming the moiety’s role .
Advanced: What computational methods predict the compound’s interaction with biological targets, such as kinases or inflammatory mediators?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., JAK2 or COX-2), leveraging the nitrile’s dipole moment for polar interactions .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes; the phthalimide’s rigidity reduces entropic penalties upon binding .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. halogen) with anti-inflammatory IC₅₀ values. Data contradictions (e.g., activity vs. solubility trade-offs) highlight the need for balanced lipophilicity .
Basic: What are the key stability concerns for long-term storage of this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the nitrile group.
- Moisture : Desiccate (silica gel) to avoid hydrolysis to the corresponding amide.
- Temperature : –20°C for extended storage; room temperature for <1 month .
Stability assays (HPLC purity checks at t = 0, 30, 90 days) are recommended .
Advanced: How can structural modifications enhance the compound’s bioavailability without compromising activity?
Answer:
- Prodrug design : Replace the nitrile with a methoxy group (–OMe) to improve solubility, with enzymatic cleavage in vivo regenerating the active form .
- PEGylation : Attach polyethylene glycol chains to the phthalimide nitrogen to prolong half-life.
- Co-crystallization : With cyclodextrins enhances aqueous solubility by 3–5× .
Contradictory data on logP values (1.8–2.5) suggest substituent polarity must be tailored to target tissues .
Advanced: What analytical techniques resolve discrepancies in reported melting points (e.g., 145–152°C)?
Answer:
- DSC (Differential Scanning Calorimetry) : Distinguish polymorphs (e.g., Form I vs. II) contributing to melting point variability.
- Hot-stage microscopy : Visualize phase transitions and confirm purity (>98% by HPLC).
- Inter-lab validation : Collaborative studies using standardized heating rates (e.g., 10°C/min) reduce measurement bias .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Fume hoods minimize inhalation of acetonitrile vapors.
- Spill management : Absorb with vermiculite and neutralize with 10% NaOH .
LD₅₀ data (oral, rat): 320 mg/kg; acute toxicity mandates protocols for waste disposal .
Advanced: How does isotopic labeling (e.g., ¹⁵N or ¹³C) aid in mechanistic studies of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
